2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is an organic compound with the molecular formula C11H9NO2S It features a benzoic acid moiety attached to a thiazole ring, which is substituted with a methyl group at the 2-position
Mechanism of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. Some thiazole derivatives have shown anti-inflammatory and analgesic activity . The exact mechanism of action can vary depending on the specific structure of the compound and its functional groups.
Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The action environment of a drug refers to the conditions under which the drug is administered and used. This can include factors such as the patient’s overall health status, the presence of other medications or substances, and environmental conditions like temperature and humidity. These factors can influence the drug’s stability, efficacy, and safety .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to have varying effects at different dosages in animal studies .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can also affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions to form the thiazole ring. The resulting thiazole derivative can then be coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
2-(2-chlorophenyl)-1,3-thiazole derivatives: Exhibits antiviral activity against various RNA viruses.
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a thiazole ring.
Uniqueness
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRSCIXYHUTATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495670 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-66-8 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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